Sodium lauroamphoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium lauroamphoacetate is a zwitterionic surfactant belonging to the amphoacetate class. It is widely used in personal care products due to its mildness and versatility. This compound can act as both a foaming and cleansing agent, making it ideal for use in shampoos, body washes, and other personal care formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium lauroamphoacetate is synthesized through a two-step process. Initially, lauric acid reacts with aminoethylethanolamine to form an amide. Upon heating, this amide cyclizes to produce an imidazoline group. This intermediate then reacts with sodium chloroacetate to yield the final product .
Industrial Production Methods: The industrial production of this compound involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified and used in various cosmetic formulations .
Chemical Reactions Analysis
Types of Reactions: Sodium lauroamphoacetate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis and condensation reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Sodium chloroacetate is a common reagent used in the synthesis of this compound.
Major Products Formed: The major product formed from the synthesis of this compound is the compound itself. Hydrolysis can yield lauric acid and aminoethylethanolamine as by-products .
Scientific Research Applications
Sodium lauroamphoacetate finds extensive applications in various fields:
Mechanism of Action
Sodium lauroamphoacetate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt, which can then be rinsed away. This compound can exist in anionic, zwitterionic, or cationic forms depending on the pH of the solution, which contributes to its versatility in different formulations .
Comparison with Similar Compounds
Cocamidopropyl Betaine: Another mild surfactant commonly used in personal care products.
Decyl Glucoside: A non-ionic surfactant known for its gentle cleansing properties.
Disodium Cocoamphodiacetate: Similar in structure and function to sodium lauroamphoacetate.
Uniqueness: this compound is unique due to its ability to exist in multiple ionic forms, which enhances its versatility in various formulations. Its mild nature makes it suitable for sensitive skin types, and it is effective in reducing irritation caused by other surfactants .
Properties
CAS No. |
156028-14-7 |
---|---|
Molecular Formula |
C18H34N2NaO3 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
sodium;2-[1-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C18H34N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17,14-15-21)16-18(22)23;/h21H,2-16H2,1H3; |
InChI Key |
IOLPZPSWYXRSGB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.